molecular formula C15H13ClN2O2 B14037377 4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Cat. No.: B14037377
M. Wt: 288.73 g/mol
InChI Key: WTHLANDXPWREQH-UHFFFAOYSA-N
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Description

4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a chloro-substituted phenol group and a pyrazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution can produce various substituted phenols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the disruption of microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol
  • 4-Chloro-2-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol

Uniqueness

Compared to similar compounds, 4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol stands out due to its unique combination of a chloro-substituted phenol group and a pyrazole ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

4-chloro-2-[5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

InChI

InChI=1S/C15H13ClN2O2/c16-9-5-6-15(20)11(7-9)13-8-12(17-18-13)10-3-1-2-4-14(10)19/h1-7,12,17,19-20H,8H2

InChI Key

WTHLANDXPWREQH-UHFFFAOYSA-N

Canonical SMILES

C1C(NN=C1C2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3O

Origin of Product

United States

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